2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound is an acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 3-methylphenyl group at the N1 position, a sulfanyl (-S-) linker, and a sulfamoylphenyl (-NHSO₂Ph) moiety. The tetrazole ring enhances metabolic stability and bioavailability, while the sulfamoyl group is often associated with pharmacological activity, such as anti-inflammatory or enzyme inhibitory effects .
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11-3-2-4-13(9-11)22-16(19-20-21-22)26-10-15(23)18-12-5-7-14(8-6-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJBJPZTGNNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonamide group through a sulfonation reaction . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has shown promise in inhibiting the growth of several cancer cell lines. In vitro assays demonstrated that the compound could induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antimicrobial Properties
The sulfamoyl group is known for its antimicrobial activity. Preliminary investigations have suggested that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, studies have reported effective minimum inhibitory concentration (MIC) values against resistant strains of bacteria.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored through molecular docking studies. It has been suggested that it may act as an inhibitor of enzymes such as cyclooxygenases and lipoxygenases, which are crucial in the inflammatory response. In vivo models have shown significant reductions in edema and inflammatory markers when treated with this compound.
Synthesis Methodologies
The synthesis of This compound typically involves multi-step synthetic routes utilizing readily available reagents. The general procedure includes:
- Formation of Tetrazole Ring : Reaction of 3-methylphenyl hydrazine with appropriate nitriles to form the tetrazole structure.
- Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution reactions.
- Sulfamoylation : Coupling with sulfamoyl chloride to introduce the sulfamoyl moiety.
- Final Acetylation : Acetylation to yield the final product.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of the compound on various cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results showed that it had superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . The sulfonamide group inhibits the activity of certain enzymes by binding to their active sites, thereby blocking their function . These interactions lead to the compound’s observed biological effects, such as antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound belongs to a broader class of N-(4-sulfamoylphenyl)acetamides with heterocyclic substituents. Key structural variations among analogs include:
- Heterocyclic core : The tetrazole ring in the target compound contrasts with thiazole, pyrazole, thiadiazole, or triazole moieties in others (Table 1).
- Substituent position and type: The 3-methylphenyl group on the tetrazole differs from ethyl, morpholino, or fused aromatic systems in analogs.
- Linker groups: The sulfanyl (-S-) linker may influence solubility and binding compared to amino (-NH-) or oxy (-O-) linkers in other derivatives .
Table 1: Structural and Physicochemical Comparison of Selected N-(4-Sulfamoylphenyl)acetamides
*Yield from a structurally related triazole derivative .
Physicochemical Properties
- Melting points : Analogous compounds range from 128.4°C (thiadiazole derivative 10 ) to 238.7°C (pyrazole derivative 9 ), suggesting that the tetrazole-based target compound may exhibit a moderate melting point influenced by its substituents .
Biological Activity
The compound 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. Its structure incorporates a tetrazole ring and sulfonamide moieties, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- CAS Number : 917217-91-5
The biological activity of the compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, which play critical roles in various physiological processes.
- Antimicrobial Activity : The tetrazole ring enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Properties : Compounds containing sulfonamide groups often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound show significant antimicrobial properties. For example:
- A study demonstrated that derivatives with sulfonamide functionalities exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Enzyme Inhibition
The compound’s efficacy as an enzyme inhibitor has been evaluated in various studies:
- Inhibition assays revealed that related sulfonamide compounds had IC50 values in the low micromolar range against urease (IC50 = 9.95 ± 0.14 µM), indicating a strong inhibitory effect .
Case Study 1: Antimicrobial Efficacy
In a recent study involving a series of synthesized tetrazole derivatives, it was found that compounds similar to the target compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The best-performing derivative showed an MIC of 0.064 µg/mL .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of sulfonamide-containing compounds. The results showed reduced levels of pro-inflammatory cytokines in vitro when treated with these compounds, suggesting their potential use in managing inflammatory conditions .
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity (MIC µg/mL) | Urease Inhibition IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|---|
| 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | 0.5 - 8 | 9.95 ± 0.14 | Significant |
| Sulfonamide Derivative A | 0.064 | 22.61 | Moderate |
| Sulfonamide Derivative B | 0.032 | 15.00 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
